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b-AEA

Cat. No.: B1663732
M. Wt: 661.0 g/mol
InChI Key: OWGIWGPEYRGLKI-CJBBQPGESA-N
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Description

The Endocannabinoid System: Fundamental Components and Regulation

The endocannabinoid system is a complex and widespread signaling network in the human body that plays a pivotal role in regulating a multitude of physiological and cognitive processes. nih.govmdpi.com Its discovery in the early 1990s was a direct result of research into the effects of cannabis on the body. nih.gov The ECS is integral to maintaining homeostasis, the body's stable internal environment. researchgate.net Its functions include the regulation of mood, appetite, sleep, pain sensation, memory, and immune responses. nih.govnih.gov

The primary components of the endocannabinoid system are:

Endocannabinoids: These are endogenous lipid-based neurotransmitters that are synthesized on demand from fatty acid precursors within cell membranes. nih.gov The two most well-characterized endocannabinoids are anandamide (B1667382) (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.com

Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) located on the surface of cells. nih.gov The two principal cannabinoid receptors are CB1 and CB2. mdpi.com CB1 receptors are predominantly found in the central and peripheral nervous systems, while CB2 receptors are primarily associated with the immune system. nih.gov

Enzymes: These proteins are responsible for the synthesis and degradation of endocannabinoids, thereby controlling their signaling duration. mdpi.com For anandamide, the primary synthesizing enzyme is N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), and its degradation is mainly carried out by fatty acid amide hydrolase (FAAH). nih.govuniversiteitleiden.nl

The regulation of the ECS is a tightly controlled process. Endocannabinoids are typically synthesized and released in response to specific physiological stimuli. nih.gov They act as retrograde messengers, traveling backward across synapses to modulate the release of other neurotransmitters. nih.gov After exerting their effects, they are rapidly taken up into cells and broken down by their respective enzymes. mdpi.com This on-demand synthesis and rapid degradation ensure that their signaling is localized and transient.

Anandamide (AEA): An Endogenous Cannabinoid Agonist and its Biological Significance

Anandamide, derived from the Sanskrit word "ananda" meaning "bliss" or "joy," was the first endocannabinoid to be identified. youtube.com It is a fatty acid amide neurotransmitter that is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. researchgate.net Anandamide is synthesized from the precursor N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) and is present at very low levels in the body due to its rapid degradation by the enzyme FAAH. youtube.comnih.gov

AEA functions as a partial agonist at CB1 receptors and to a lesser extent at CB2 receptors. nih.gov Its interaction with these receptors initiates a cascade of intracellular signaling events that influence a wide array of physiological functions. The biological significance of anandamide is vast and includes:

Neuromodulation: Anandamide plays a crucial role in regulating synaptic transmission, impacting processes such as learning, memory, and motor control. nih.govresearchgate.net

Pain Perception: It is involved in the modulation of pain signals, often producing analgesic effects.

Mood and Emotion: Anandamide is linked to feelings of well-being and happiness, and its dysregulation has been implicated in mood disorders.

Appetite Regulation: It can influence feeding behavior and energy balance. nih.gov

Reproduction: Anandamide levels are known to fluctuate during the female reproductive cycle and are important for processes like ovulation and embryo implantation. researchgate.net

Beyond the cannabinoid receptors, anandamide has also been shown to interact with other receptors, such as the transient receptor potential vanilloid type 1 (TRPV1) channel, further expanding its range of biological activities. nih.gov

The Utility of Chemical Probes in Endocannabinoid System Investigations

The intricate nature of the endocannabinoid system necessitates the use of sophisticated research tools to unravel its complexities. Chemical probes, which are small molecules designed to selectively interact with specific components of the ECS, have been instrumental in advancing our understanding of this system. nih.gov These probes allow researchers to modulate the activity of specific receptors, enzymes, or transporters and observe the resulting biological effects. nih.gov

The applications of chemical probes in ECS research are diverse and include:

Target Validation: Probes can help confirm the role of a specific protein in a physiological process. nih.gov

Mechanistic Studies: They are used to elucidate the signaling pathways and molecular mechanisms of the ECS. nih.gov

Pathway Elucidation: By selectively blocking or activating components, researchers can map out the connections within the ECS. nih.gov

Drug Discovery: Chemical probes often serve as the starting point for the development of new therapeutic agents. nih.gov

An ideal chemical probe possesses high potency and selectivity for its intended target, minimizing off-target effects that could confound experimental results. nih.gov The development of such probes has been a major focus of medicinal chemistry efforts in the field of endocannabinoid research.

Conceptual Framework for Biotinylated Ligands as Research Tools

Biotinylated ligands represent a specific and powerful class of chemical probes. This approach involves covalently attaching a biotin (B1667282) molecule to a ligand of interest. The utility of this strategy stems from the incredibly strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. This high-affinity binding forms the basis for a wide range of biochemical and cell biology techniques.

The conceptual framework for using biotinylated ligands as research tools includes several key advantages:

Detection and Visualization: The biotin tag can be readily detected using avidin or streptavidin conjugated to a reporter molecule, such as a fluorescent dye or an enzyme. This allows for the visualization of the ligand's location within cells and tissues through techniques like fluorescence microscopy.

Purification and Isolation: The strong biotin-avidin interaction enables the affinity purification of the biotinylated ligand along with its binding partners. This is a powerful method for identifying and isolating receptors and other interacting proteins.

Non-Radioactive Assays: Biotinylated ligands provide a safe and convenient alternative to radioactive probes for a variety of binding and uptake assays.

For a biotinylated ligand to be an effective research tool, it is crucial that the addition of the biotin tag does not significantly alter the parent molecule's biological activity or its interaction with its target. In the context of the endocannabinoid system, a biotinylated version of anandamide, if properly designed, could offer a unique window into the life cycle of this important endocannabinoid, particularly its transport and accumulation within cells.

Detailed Research Findings on Biotin Anandamide (b-AEA)

Biotin anandamide (this compound) is a synthetically created analog of anandamide where a biotin molecule is attached. This modification allows for its use as a specialized chemical probe in scientific research. A key study on this compound demonstrated its utility in visualizing the accumulation of anandamide within cells.

A significant finding is that this compound mimics the cellular uptake of anandamide without significantly interacting with the primary components of the endocannabinoid system. Specifically, research has shown that this compound does not bind to or interfere with CB1 and CB2 cannabinoid receptors, the vanilloid receptor (TRPV1), the enzyme that synthesizes anandamide (NAPE-PLD), or the enzyme that degrades it (FAAH). This lack of interference with the major players in endocannabinoid signaling makes this compound a highly specific tool for studying the transport and accumulation processes of anandamide.

The accumulation of this compound within cells has been shown to be a time-dependent and saturable process, with kinetic parameters that have been experimentally determined.

Interactive Data Table: Kinetic Parameters of Biotin Anandamide (this compound) Uptake

The biotin tag on this compound enables its visualization using fluorescence microscopy, providing a non-radioactive method to observe the intracellular distribution of anandamide. This technique has been instrumental in confirming that the accumulation of this compound inside cells is comparable to that of unmodified anandamide.

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H60N4O5S B1663732 b-AEA

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33(41)37-24-26-44-28-29-45-27-25-38-34(42)23-20-19-21-32-35-31(30-46-32)39-36(43)40-35/h6-7,9-10,12-13,15-16,31-32,35H,2-5,8,11,14,17-30H2,1H3,(H,37,41)(H,38,42)(H2,39,40,43)/b7-6-,10-9-,13-12-,16-15-/t31-,32-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGIWGPEYRGLKI-CJBBQPGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Design of Biotinylated Anandamide Probes

Approaches for Biotinylation of Anandamide (B1667382) Analogs

The conjugation of biotin (B1667282) to anandamide or its analogs is a nuanced process. The primary goal is to create a probe that retains its affinity for its biological targets while presenting the biotin group in a manner that is accessible for interaction with avidin (B1170675) or streptavidin.

The use of linkers or spacer molecules is a common strategy to physically separate the biotin tag from the anandamide pharmacophore. This separation minimizes steric hindrance that could interfere with the ligand-target interaction. Polyethylene glycol (PEG) spacers are frequently employed due to their hydrophilicity and flexibility. For instance, the use of Fmoc-8-amino-3,6-dioxaoctanoic acid, a PEG spacer, allows for the systematic variation of the linker length to determine the optimal distance between biotin and the ligand. acs.org The incorporation of such spacers can be achieved using standard peptide synthesis protocols. acs.org

The point of attachment on the anandamide molecule is a critical determinant of the probe's biological activity. Structure-activity relationship (SAR) studies of anandamide have provided insights into which positions are more tolerant of modification. nih.gov For example, it has been noted that while substitution at the amide nitrogen is synthetically straightforward and may not abolish biological activity, the hydroxyl group on the aromatic ring of certain analogs appears to be essential. acs.org

Advanced Methodologies in Probe Construction

Modern synthetic chemistry offers powerful techniques for the efficient and precise construction of biotinylated anandamide probes. These methods facilitate the creation of complex molecular architectures with a high degree of control.

Solid-phase synthesis offers a modular and flexible route for preparing biotinylated probes. acs.orgnih.govacs.org This technique allows for the sequential addition of building blocks (such as the ligand, spacer, and biotin) to a solid support, with purification at each step simplified to washing the resin. A notable strategy involves an orthogonal protection scheme, where different protecting groups can be selectively removed without affecting others. For example, a Pd cleavable allyl linker attached via an aspartate residue has been used in the solid-phase synthesis of biotinylated cannabinoid receptor ligands. acs.orgnih.gov

The methodology is often based on Fmoc (9-fluorenylmethyloxycarbonyl) peptide synthesis, which is compatible with a wide range of reaction conditions and allows for the straightforward incorporation of amino acid-based spacers. acs.org The synthesis can be carried out manually using readily available equipment. acs.org The process typically involves loading a linker-amino acid conjugate onto a resin, followed by deprotection and coupling with the desired spacer units and finally with biotin. acs.org This approach has been successfully used to create a variety of biotinylated probes for membrane receptors. acs.orgnih.govacs.org

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the post-synthetic functionalization of molecules. This reaction is highly efficient, specific, and biocompatible. In the context of endocannabinoid probes, new chemical tools have been synthesized for use in biological systems either directly or via click chemistry. nih.gov

This approach involves synthesizing an anandamide analog containing either an azide (B81097) or an alkyne functional group. Separately, a biotin molecule is functionalized with the complementary reactive group. The two components can then be "clicked" together in the final step of the synthesis. researchgate.net This strategy offers the advantage of modularity, allowing for the easy combination of different ligands with various tags (not limited to biotin). For example, biotin-PEG-azide can be reacted with an alkyne-containing molecule in the presence of a copper catalyst and a reducing agent to form the desired biotinylated probe. researchgate.net This method has been used to create biotinylated probes for various biological targets and is applicable to the development of advanced anandamide-based chemical probes. nih.govresearchgate.net

Mechanistic Insights into Biotinylated Anandamide Interactions at the Cellular Level

Characterization of Cellular Uptake Mechanisms

The movement of anandamide (B1667382) across the cell membrane is a critical first step in the termination of its signaling activity. Biotinylated anandamide, by virtue of its structural similarity and shared lipophilicity with AEA, allows for the visualization and quantification of this process. nih.gov

Kinetic Analysis of Intracellular Accumulation

Studies utilizing biotinylated anandamide have provided direct evidence for the intracellular accumulation of anandamide. nih.gov The uptake process is characterized by time and temperature dependence, as well as saturability at physiological concentrations, suggesting a carrier-mediated or facilitated diffusion mechanism rather than simple passive diffusion. openaccessjournals.com The intracellular concentration of anandamide can be significantly higher than the extracellular concentration, indicating sequestration within the cell. researchgate.net The rate of this accumulation and subsequent breakdown is partly driven by the activity of the intracellular enzyme fatty acid amide hydrolase (FAAH), which creates a concentration gradient that favors uptake. researchgate.netfrontiersin.org

One study reported that in various cell lines, the intracellular concentration of anandamide was up to 18-fold greater than the extracellular concentration, highlighting the efficiency of the uptake and sequestration process. researchgate.net

Investigations into the Existence of an Anandamide Membrane Transporter

The existence of a specific anandamide membrane transporter (AMT) has been a subject of considerable scientific debate for over two decades. nih.gov While some studies have presented evidence supporting a protein-mediated transport system, a definitive molecular identification of such a transporter remains elusive. openaccessjournals.comnih.gov The primary argument for an AMT is the saturable nature of anandamide uptake. openaccessjournals.com

However, an alternative hypothesis suggests that anandamide, being a lipid-soluble molecule, can readily diffuse across the plasma membrane. frontiersin.org According to this model, the apparent saturability of uptake is not due to a limited number of transporters, but rather to the rate-limiting activity of intracellular enzymes like FAAH. frontiersin.orgnih.gov The rapid intracellular hydrolysis of anandamide maintains a steep concentration gradient, effectively "pulling" anandamide into the cell. frontiersin.org

Modulation of Uptake by Pharmacological Inhibitors

The study of pharmacological inhibitors has provided further, albeit sometimes conflicting, insights into the anandamide uptake mechanism. A variety of compounds have been developed that inhibit anandamide cellular uptake (ACU). nih.gov

However, the specificity of many putative ACU inhibitors has been questioned, with some also affecting FAAH activity or other components of the endocannabinoid system. nih.gov For instance, the widely used compound OMDM-1 has been shown to inhibit anandamide uptake. nih.gov The complexity of these interactions underscores the challenge in definitively proving the existence and nature of a specific anandamide transporter.

Inhibitor TypeExample CompoundTargetEffect on Anandamide Uptake
FABP Inhibitor BMS309403Fatty Acid-Binding ProteinsAttenuation of uptake and hydrolysis. nih.gov
ACU Inhibitor OMDM-1, OMDM-2Purported Anandamide TransporterInhibition of uptake. nih.govnih.gov
FAAH Inhibitor URB597Fatty Acid Amide HydrolaseCan indirectly affect uptake by altering the intracellular concentration gradient. nih.gov

Intracellular Trafficking and Localization Studies

Once inside the cell, anandamide is not uniformly distributed but is instead directed to specific subcellular locations for storage or degradation. The use of biotinylated anandamide has been instrumental in visualizing this intracellular journey. nih.gov

Identification of Subcellular Compartments for Anandamide Sequestration (e.g., Lipid Droplets)

A significant breakthrough in understanding anandamide's intracellular fate was the discovery that it accumulates in lipid droplets, also known as adiposomes. nih.govresearchgate.net Confocal microscopy studies using biotinylated anandamide have shown its colocalization with the rim of these lipid-rich organelles. researchgate.net This sequestration within lipid droplets appears to be a dynamic process, creating a reservoir of anandamide within the cell. nih.gov

Interestingly, the enzyme responsible for anandamide degradation, FAAH, is also found to be spatially associated with these lipid droplets. nih.gov This proximity suggests that lipid droplets may function as hubs that bring together anandamide and its catabolic machinery, thereby facilitating its breakdown. nih.gov It has been observed that cells with a larger compartment of lipid droplets exhibit enhanced anandamide catabolism. nih.gov The role of biotin (B1667282) itself in lipid metabolism and the formation of lipid droplets has also been noted in other contexts, where biotin deficiency can lead to a reduction in lipid droplet levels. nih.gov

Role of Cytosolic Binding Proteins in Intracellular Transport

The cytosol presents a hydrophilic barrier to the efficient movement of the lipophilic anandamide molecule to its intracellular destinations, such as the endoplasmic reticulum where FAAH is localized. nih.gov To overcome this, anandamide is chaperoned by intracellular carrier proteins. frontiersin.org Several families of proteins have been identified as potential intracellular transporters for anandamide.

Fatty Acid-Binding Proteins (FABPs): A key family of proteins implicated in the intracellular transport of anandamide are the fatty acid-binding proteins (FABPs). frontiersin.orgnih.gov Specifically, FABP3, FABP5, and FABP7 have been shown to bind to anandamide. wikipedia.orgresearchgate.net Overexpression of FABP5 and FABP7 in cells leads to a significant increase in anandamide uptake and hydrolysis, underscoring their role in shuttling anandamide to FAAH for degradation. nih.gov The phytocannabinoids THC and CBD have also been found to bind to FABPs, suggesting that part of their mechanism of action may involve competing with anandamide for these intracellular carriers. bbiosci.com

Other Binding Proteins: In addition to FABPs, other proteins such as heat shock protein 70 (HSP70) and albumin have been suggested to act as intracellular carriers for anandamide, contributing to its solubilization and transport through the aqueous cytoplasm. wikipedia.orgnih.gov

ProteinFunction in Anandamide Trafficking
FABP3, FABP5, FABP7 Intracellular carriers that transport anandamide to FAAH for catabolism. nih.govwikipedia.orgresearchgate.net
HSP70 Proposed intracellular carrier for anandamide. wikipedia.orgnih.gov
Albumin Proposed intracellular carrier for anandamide. nih.gov

Pharmacological Profile and Receptor Interactions

Biotin anandamide, a synthetically altered version of the endogenous cannabinoid anandamide (AEA), serves as a crucial chemical instrument for probing the intricacies of the endocannabinoid system. nih.gov The incorporation of a biotin molecule enables the visualization and monitoring of its interactions with various cellular constituents. nih.gov This section explores the detailed pharmacological properties of biotin anandamide, with a focus on its binding affinities for cannabinoid receptors, its engagement with TRPV1 channels, and its function as a substrate for the enzyme fatty acid amide hydrolase (FAAH).

Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) Channels

In addition to cannabinoid receptors, anandamide is known to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain and inflammation. nottingham.ac.uk Consequently, the interaction of biotin anandamide with these channels has been a subject of investigation.

Contradictory findings exist regarding this interaction. Some research indicates that biotin anandamide does not bind to TRPV1 receptors, with IC50 values greater than 10 μM. google.com In contrast, other sources state that a specific biotinylated anandamide analog, MM-22, prevents interaction with TRPV1. rndsystems.combiocrick.comtocris.com This suggests that while it may not activate the receptor, it could act as an antagonist or block the channel. This discrepancy highlights the need for further research to fully elucidate the nature of this interaction.

Assessment of Fatty Acid Amide Hydrolase (FAAH) Activity and Substrate Specificity

The principal enzyme for anandamide degradation is Fatty Acid Amide Hydrolase (FAAH). mdpi.comnih.gov A critical aspect of biotin anandamide's pharmacological profile is its susceptibility to breakdown by this enzyme.

Research findings on this topic are inconsistent. One study reported that a biotinylated analog of AEA does not interact with or interfere with FAAH. nih.gov Another source, referring to the analog MM-22, also states that it prevents interaction with FAAH. rndsystems.combiocrick.comtocris.com However, a separate patent application suggests that while their synthesized biotin-AEA (b-AEA) is not a substrate for FAAH, it does reduce AEA uptake by the anandamide membrane transporter (AMT) with an IC50 value of 0.5 ± 0.1 μM. google.com This implies an interaction with the transport mechanism rather than direct enzymatic degradation. These varying results underscore the complexity of biotin anandamide's interaction with the endocannabinoid system's metabolic pathways.

Table 2: Interaction of Biotinylated Anandamide with FAAH and AMT

Compound/Analog Interaction with FAAH Interaction with AMT
Biotinylated AEA analog nih.gov No interaction Not specified
MM-22 rndsystems.combiocrick.comtocris.com Prevents interaction Not specified

This table is interactive. You can sort the data by clicking on the column headers.

Applications of Biotinylated Anandamide in Receptor Biology Research

Visualization and Imaging of Cannabinoid Receptors

The visualization of receptors is crucial for understanding their distribution and function within biological systems. Biotinylated ligands are a common tool for this purpose, typically involving a two-step process: the ligand binds to the receptor, and then a fluorescently-labeled avidin (B1170675) or streptavidin conjugate is added to bind to the biotin (B1667282) tag, thereby illuminating the receptor's location. frontiersin.org

However, in the specific case of biotin anandamide (B1667382), studies have shown it is not suitable for direct imaging of cannabinoid receptors because it does not bind to them. nih.govresearchgate.net Its application in imaging is focused on the anandamide transport mechanism.

In vitro imaging allows researchers to study receptor distribution in a controlled environment, such as cell cultures. Techniques like fluorescence microscopy are employed to visualize the location of tagged molecules. While biotin anandamide is used in such techniques, it is to visualize the accumulation and intracellular distribution of anandamide itself, rather than the distribution of cannabinoid receptors. nih.gov For direct receptor visualization, researchers use other biotinylated probes, such as those derived from synthetic cannabinoid agonists like HU210, which have been successfully used for imaging CB1 receptors in neurons. frontiersin.org

A study utilizing fluorescence microscopy demonstrated that biotin anandamide is internalized within HaCaT cells, and this process can be minimized by known inhibitors of anandamide transport, confirming its role as a probe for the uptake mechanism. researchgate.net

Determining the specific cells and tissues where receptors are located is fundamental to understanding their physiological role. Cannabinoid receptors, for instance, have distinct distributions; CB1 receptors are abundant in the central nervous system, while CB2 receptors are found more in immune cells. nih.govnih.gov

While biotin anandamide itself is not used to map this receptor localization, the general technique of using biotinylated ligands can be applied. For example, biotinylated secondary antibodies are used in immunohistochemistry to visualize FAAH, the enzyme that degrades anandamide, in tissue sections. nih.gov This provides context for endocannabinoid signaling by showing where the degradative machinery is located. To localize the cannabinoid receptors directly, researchers rely on specific antibodies or ligands known to bind them. frontiersin.orgnih.gov

Ligand-Receptor Binding Studies and Competition Assays

Ligand-receptor binding assays are used to determine the affinity of a molecule for a specific receptor. nih.gov In a typical competition assay, a radiolabeled ligand with known high affinity for the receptor is used. Unlabeled compounds are then added at increasing concentrations to see how effectively they compete with and displace the radiolabeled ligand. nih.govnih.gov The results are used to calculate the binding affinity (Ki) of the test compounds.

Given that research demonstrates biotin anandamide does not interact with CB1 and CB2 receptors, it is not employed in competition assays to determine binding affinity for these targets. nih.govresearchgate.net Such studies are instead performed with anandamide itself or its other analogs. For example, displacement curves for anandamide competing with the radiolabeled cannabinoid [3H]CP-55,940 showed a Ki of 89 +/- 10 nM when the degradative enzyme FAAH was inhibited. nih.gov

To illustrate the format of data from such an assay, the following conceptual table shows results for various cannabinoid compounds.

CompoundReceptor TargetAssay TypeKi (nM)
Anandamide (AEA)CB1Competition Assay89
MethanandamideCB1Competition Assay20
WIN 55,212-2CB1/CB2Competition Assay2.9 / 0.3
CP-55,940CB1/CB2Competition Assay0.6 / 0.7

This table presents representative data for cannabinoid ligands from binding assays to illustrate the concept; it does not include biotin anandamide, which does not bind to these receptors.

Target Engagement Confirmation in Biological Systems

Target engagement is the critical confirmation that a molecule interacts with its intended protein target within a living biological system. nih.gov Verifying target engagement is essential to ensure that the observed biological effects of a compound are due to its interaction with the target of interest. researchgate.net Biotinylated probes are frequently used in these studies; the biotin tag serves as a handle for affinity enrichment, allowing researchers to pull down the probe along with its bound protein target for identification. nih.govbiorxiv.org

For biotin anandamide, target engagement studies would not confirm binding to cannabinoid receptors, but rather to components of the anandamide transport system. nih.govresearchgate.net A study to confirm this target engagement could involve treating living cells with biotin anandamide, followed by cell lysis and enrichment of biotinylated complexes using streptavidin beads. The proteins pulled down with the probe would then be identified using techniques like mass spectrometry. One would expect to identify proteins involved in the transport of fatty acid amides, while cannabinoid receptors would be absent. This approach confirms that the probe engages with the transport machinery as its primary target in a cellular context.

Elucidating Intracellular Anandamide Homeostasis Through Biotinylated Probes

Mapping Intracellular Accumulation and Distribution Pathways

The development of biotin (B1667282) anandamide (B1667382) has provided researchers with a powerful tool to visualize the movement and storage of anandamide within cells. A key challenge in understanding anandamide signaling is deciphering its transport and accumulation mechanisms, which have been subjects of considerable debate.

Initial characterization of biotin anandamide revealed that it possesses a similar lipophilicity to its parent compound, anandamide. nih.gov This property is crucial as it suggests that b-AEA can traverse cellular membranes and distribute within the intracellular environment in a manner that faithfully mimics native anandamide. Through the use of biochemical assays and fluorescence microscopy, it has been demonstrated that this compound accumulates within cells in a pattern that is superimposable on that of radiolabeled anandamide. nih.govnih.gov

A significant feature of biotin anandamide is its designed inability to interact with the primary components of the endocannabinoid system. nih.gov It does not significantly bind to or interfere with type-1 and type-2 cannabinoid receptors (CB1 and CB2), the vanilloid receptor TRPV1, or the primary enzymes responsible for anandamide synthesis (N-acylphosphatidylethanolamine-hydrolyzing phospholipase D) and degradation (fatty acid amide hydrolase, FAAH). nih.gov This lack of interaction is a critical attribute, as it allows for the study of anandamide's transport and storage without the confounding effects of receptor activation or metabolic breakdown.

One of the most significant findings from studies using biotin anandamide is the identification of lipid droplets, also known as adiposomes, as a primary site for anandamide sequestration. nih.govnih.gov By analyzing the intracellular distribution of biotinylated anandamide, researchers have provided direct evidence that these lipid-rich organelles act as dynamic reservoirs. nih.govnih.gov Further investigation has shown that the anandamide-degrading enzyme, FAAH, is also spatially associated with these lipid droplets. This co-localization suggests that lipid droplets may play a central role in regulating anandamide's availability by sequestering it and bringing it into proximity with its catabolic machinery. nih.gov Cells with a greater abundance of lipid droplets have been observed to exhibit enhanced catabolism of anandamide, reinforcing the role of these organelles in anandamide homeostasis. nih.gov

Characteristics of Biotin Anandamide (this compound) as an Intracellular Probe
PropertyObservationReference
LipophilicitySimilar to parent anandamide (AEA) nih.gov
Intracellular AccumulationPattern is superimposable on that of AEA nih.gov
Interaction with CB1/CB2 ReceptorsDoes not significantly interact or interfere nih.gov
Interaction with FAAH/NAPE-PLDDoes not significantly interact or interfere nih.gov
Primary Sequestration SiteLipid Droplets (Adiposomes) nih.govnih.gov

Monitoring of Endogenous Anandamide Dynamics

While biotin anandamide is an exogenous probe, its validated mimicry of native anandamide's distribution allows for powerful inferences to be made about the dynamics of the endogenous compound. The principle underlying this application is that the detectable signal from this compound can serve as a proxy for the localization and relative concentration of anandamide in subcellular compartments.

By visualizing the accumulation of biotin anandamide within structures like lipid droplets, researchers can indirectly monitor the processes that govern endogenous anandamide trafficking. For instance, if a particular stimulus is known to increase the intracellular levels of endogenous anandamide, one would expect to see a corresponding change in the pattern of this compound accumulation. This could manifest as an increase in the fluorescence signal within lipid droplets or a shift in its distribution to other cellular compartments.

Although direct competition assays where an increase in endogenous anandamide leads to a measurable displacement of this compound are not yet widely reported, the foundational work has set the stage for such experiments. The established superimposable accumulation patterns of this compound and radiolabeled anandamide mean that factors influencing endogenous anandamide transport and sequestration are expected to have a similar impact on the biotinylated probe. nih.govnih.gov Therefore, microscopy-based techniques tracking the location and intensity of fluorescently-tagged this compound can provide semi-quantitative insights into the shifts in anandamide homeostasis under various physiological or pathological conditions. This approach is particularly valuable for studying the spatial and temporal regulation of anandamide signaling within a single cell.

Chemical Proteomics and Target Identification Using Biotin Anandamide Probes

Discovery of Novel Anandamide-Interacting Proteins

The application of biotin-anandamide and similar affinity-based probes in chemical proteomics has led to the identification of a range of novel protein interactions. These discoveries extend beyond the well-known cannabinoid receptors, suggesting a broader role for anandamide (B1667382) in cellular physiology.

A notable example of this approach involves the use of a photoactivatable probe derived from WOBE437, an inhibitor of anandamide reuptake. nih.gov This study, conducted in mouse neuroblastoma Neuro-2a cells, successfully identified several previously unknown interacting proteins. nih.govnih.gov The use of such probes enables the covalent linking of the probe to its interacting partners upon UV irradiation, facilitating their subsequent isolation and identification.

The proteins identified in this study include:

Saccharopine dehydrogenase-like oxidoreductase (SCCPDH) nih.govnih.gov

Vesicle amine transport 1 (VAT1) nih.govnih.gov

Ferrochelatase (FECH) nih.govnih.gov

These findings are significant as they represent unprecedented off-targets for a molecule designed to modulate anandamide signaling. nih.govnih.gov Further investigation into the roles of SCCPDH and VAT1 indicated that they were not directly responsible for the observed effects of WOBE437 on N-acylethanolamine levels, highlighting the complexity of these interactions. nih.govnih.gov

While this specific study utilized a derivative of an anandamide inhibitor, the principles and outcomes are directly relevant to the use of biotin-anandamide probes for discovering novel protein interactions. The ability of biotinylated probes to "fish out" interacting proteins from a complex cellular lysate is a powerful tool for expanding our understanding of the anandamide interactome.

Methodological Approaches for Probe-Based Protein Enrichment and Mass Spectrometry Analysis

The identification of protein targets for small molecules like anandamide relies on a combination of affinity-based protein profiling (AfBPP) and advanced mass spectrometry techniques. Biotin-anandamide is designed to be a key reagent in this workflow.

The general methodology involves several key steps:

Probe Incubation: The biotinylated probe, such as biotin-anandamide or a photoactivatable analogue, is introduced to intact cells or cell lysates. nih.gov The probe then binds to its target proteins. In the case of photoaffinity probes, UV light is used to create a covalent bond between the probe and the interacting protein. nih.gov

Lysis and Ligation: The cells are lysed to release the proteins. A "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is then often used to attach a reporter tag, such as biotin (B1667282), to the probe that is now bound to its target protein. nih.govacs.org

Protein Enrichment: The biotin tag serves as a handle for enriching the probe-bound proteins. Avidin-coated beads, which have a high affinity for biotin, are used to pull down the protein-probe complexes from the lysate. nih.govacs.org

Digestion and Mass Spectrometry: The enriched proteins are then digested, typically with trypsin, into smaller peptides. nih.govacs.org This peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govacs.org

Data Analysis: The mass spectrometry data is processed using specialized software to identify the proteins that were significantly enriched in the presence of the probe compared to control conditions. acs.org

This powerful combination of chemical biology and proteomics allows for the sensitive and specific identification of protein-ligand interactions within a complex biological system.

Identification of Off-Target Interactions for Endocannabinoid Modulators

A crucial application of biotin-anandamide and related probes is the identification of "off-target" interactions for drugs designed to modulate the endocannabinoid system. These off-target effects can contribute to both the therapeutic efficacy and the adverse side effects of a drug.

The study utilizing the WOBE437-derived probe provides a clear example of this application. WOBE437 was initially reported as an inhibitor of anandamide reuptake. nih.govnih.gov However, chemical proteomics studies revealed that it interacts with SCCPDH, VAT1, and FECH. nih.govnih.gov These interactions were previously unknown and represent significant off-targets for this compound.

The identification of such off-targets is critical for several reasons:

Mechanism of Action: It provides a more complete picture of how a drug exerts its effects at a molecular level.

Drug Development: Understanding off-target interactions can help in the design of more selective and potent drugs with fewer side effects.

Interpreting Biological Data: Knowledge of off-targets is essential for accurately interpreting the results of cellular and in vivo studies using these modulators.

Methodological Considerations and Challenges in Utilizing Biotinylated Probes

Implications of Multi-Step Labeling Procedures

The creation of a biotinylated probe like biotin (B1667282) anandamide (B1667382) involves a series of chemical synthesis and purification steps that can influence its final efficacy and specificity. researchgate.net These multi-step procedures carry several implications that researchers must address.

The process of covalently attaching biotin to a molecule of interest, known as biotinylation, can be achieved through chemical or enzymatic means. creative-diagnostics.com Chemical biotinylation is a common method that utilizes biotinylation reagents composed of the biotinyl group, a spacer arm, and a reactive group that targets specific functional groups on the protein or molecule of interest. thermofisher.comcreative-diagnostics.com The choice of reactive group is critical; for instance, N-hydroxysuccinimide (NHS) esters react with primary amines, such as those found on lysine (B10760008) residues. creative-diagnostics.comresearchgate.net

A key challenge in this process is controlling the stoichiometry of the labeling reaction. apexbt.com Inconsistent labeling can lead to a heterogeneous mixture of probes with varying numbers of biotin molecules attached. researchgate.net This variability can affect the avidity of the probe for its streptavidin-binding partner, potentially leading to inconsistent signal amplification in downstream applications. nih.gov Furthermore, the site of biotin attachment can impact the biological activity of the probe. If biotinylation occurs at a site critical for the probe's interaction with its biological target, its efficacy may be diminished. researchgate.net

The synthesis of biotin anandamide itself requires careful chemical strategy to link the biotin moiety to the anandamide structure without compromising its ability to interact with FAAH. This often involves the use of spacer arms to minimize steric hindrance between the biotin tag and the anandamide portion of the molecule. thermofisher.com The length and chemical nature of this spacer can influence the probe's solubility and its accessibility to the target enzyme. Following synthesis, rigorous purification is necessary to remove unreacted starting materials and byproducts that could interfere with the assay.

Strategies for Mitigating Endogenous Biotin Interference

A significant challenge in assays utilizing the biotin-streptavidin system is the presence of endogenous biotin in biological samples. thermofisher.com Biotin, also known as vitamin H, is a ubiquitous coenzyme found in all living cells, and its presence can lead to high background signals and false positives. thermofisher.comnih.gov This is particularly problematic in tissues and cells with high metabolic activity, which may contain significant levels of biotin-dependent carboxylases.

Several strategies have been developed to mitigate interference from endogenous biotin. A widely used method involves a two-step blocking procedure prior to the addition of the biotinylated probe. thermofisher.com

Step 1: Saturation of Endogenous Biotin: The sample is first incubated with an excess of unlabeled streptavidin or avidin (B1170675). This allows the biotin-binding sites of the added streptavidin/avidin to be occupied by the endogenous biotin present in the sample. thermofisher.com

Step 2: Blocking of Excess Streptavidin/Avidin Binding Sites: Following a wash step to remove unbound streptavidin/avidin, the sample is then incubated with an excess of free biotin. This step is crucial because streptavidin is a tetrameric protein with four biotin-binding sites. The initial step only saturates the endogenous biotin, leaving free binding sites on the streptavidin that could otherwise bind to the biotinylated probe. This second step ensures that all remaining biotin-binding sites on the streptavidin are occupied. thermofisher.com

Alternative approaches include the use of biotin-free immunoassay platforms, which would eliminate the risk of biotin interference altogether. mlo-online.com In clinical settings, where patients may be taking high-dose biotin supplements, it is often recommended to have them abstain from these supplements for a period before sample collection. nih.govclpmag.com For laboratory applications, specific commercial kits are also available that contain reagents for blocking endogenous biotin. bio-rad-antibodies.com

Limitations in Specific Translational Research Applications (e.g., Flow Cytometry, Tissue Staining)

While powerful, the use of biotinylated probes like biotin anandamide in translational research applications such as flow cytometry and tissue staining has certain limitations.

Flow Cytometry:

In flow cytometry, biotinylated primary antibodies followed by fluorochrome-conjugated streptavidin are often used to amplify the signal, which is particularly useful for detecting antigens with low expression levels. nih.govkcasbio.com However, this indirect staining method adds complexity to the experimental design. kcasbio.com Researchers must carefully titrate both the biotinylated primary antibody and the conjugated streptavidin to achieve optimal signal-to-noise ratios. nih.gov

A significant limitation is the potential for non-specific binding of streptavidin, which can lead to false-positive results. kcasbio.com Furthermore, when designing multicolor flow cytometry panels, the use of a streptavidin-fluorochrome conjugate occupies one of the available detection channels, which can be a constraint in complex, high-parameter experiments. nih.gov While biotinylation can enhance signal, the large size of the streptavidin-fluorochrome complex may cause steric hindrance, potentially affecting the staining of adjacent epitopes. kcasbio.com

Tissue Staining (Immunohistochemistry):

In immunohistochemistry (IHC), the high affinity of the biotin-streptavidin interaction provides excellent signal amplification. However, as with other applications, endogenous biotin in tissues can be a major source of background staining. thermofisher.combio-rad-antibodies.com Tissues such as the liver and kidney, which have high levels of metabolic activity, are particularly prone to this issue. Therefore, the implementation of an effective endogenous biotin blocking strategy is critical for obtaining clean and specific staining. thermofisher.combio-rad-antibodies.com

The multi-step nature of biotin-based detection systems in IHC can also be a drawback, as it increases the number of incubation and wash steps, making the protocol longer and more prone to variability. nih.gov In some cases, the harsh reagents used for antigen retrieval in formalin-fixed, paraffin-embedded tissues can affect the integrity of the target antigen, further complicating the interpretation of results. bio-rad-antibodies.com

ApplicationAdvantages of Biotinylated ProbesLimitations & ChallengesMitigation Strategies
General High sensitivity due to signal amplification; Strong, specific binding. thermofisher.comMulti-step labeling can be complex; Potential for batch-to-batch variability. researchgate.netresearchgate.netCareful control of labeling stoichiometry; Rigorous purification of probes.
Flow Cytometry Signal amplification for low-abundance targets. nih.govNon-specific streptavidin binding; Occupies a detection channel; Potential for steric hindrance. nih.govkcasbio.comCareful titration of reagents; Use of appropriate blocking buffers; Consideration of alternative amplification systems.
Tissue Staining Excellent signal amplification. thermofisher.comHigh background from endogenous biotin, especially in metabolically active tissues. thermofisher.combio-rad-antibodies.comImplementation of a two-step endogenous biotin blocking protocol. thermofisher.com

Future Directions and Therapeutic Potential of Biotin Anandamide Research

Advancing the Understanding of Endocannabinoid Signaling Networks

The endocannabinoid system is a complex network comprising cannabinoid receptors (CB1 and CB2), endogenous ligands like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. mdpi.comdoi.org Anandamide, often called the "bliss molecule," is a neurotransmitter that plays a role in pain, memory, and mood. newphaseblends.com Its signaling is terminated by cellular uptake and subsequent enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). nih.govfrontiersin.org

A significant challenge in endocannabinoid research has been to elucidate the precise mechanism of anandamide transport across the cell membrane, an issue that remains controversial. nih.govunivaq.it Biotin (B1667282) anandamide (b-AEA) has emerged as a critical tool in addressing this knowledge gap. Studies have demonstrated that this compound mimics the lipophilicity and cellular accumulation of native anandamide. nih.govunivaq.it Crucially, it does not interact with cannabinoid receptors or the primary metabolic enzyme, FAAH. nih.govunivaq.it This unique property allows researchers to isolate and study the transport process itself, free from the confounding variables of receptor binding and enzymatic degradation.

The use of this compound in fluorescence microscopy and biochemical assays has provided visual and quantitative evidence of anandamide accumulation within cells. nih.gov This helps to map the intracellular journey of anandamide, potentially identifying the specific transporters or membrane microdomains involved in its uptake. A clearer understanding of this transport mechanism is fundamental to advancing our knowledge of how anandamide signaling is regulated in both normal physiological and pathological states. By precisely tracking its movement, biotin anandamide can help refine our models of synaptic communication and intracellular signaling cascades involving the ECS.

Implications for the Development of Novel Pharmacological Interventions

The therapeutic potential of modulating the endocannabinoid system is vast, with implications for treating pain, anxiety, inflammation, and neurodegenerative diseases. doi.orgnih.gov Current strategies primarily focus on two main approaches: direct-acting cannabinoid receptor agonists and inhibitors of the metabolic enzymes FAAH and monoacylglycerol lipase (B570770) (MAGL). doi.orgnih.gov FAAH inhibitors, such as URB597, have been shown to increase endogenous anandamide levels, thereby enhancing its signaling without the reinforcing effects associated with direct CB1 agonists. doi.orgnih.gov

The insights gained from biotin anandamide research could pave the way for a novel class of pharmacological interventions that target anandamide transport. By identifying the proteins responsible for shuttling anandamide into the cell, it becomes possible to develop drugs that modulate these transporters. Such a strategy could offer a more nuanced approach to enhancing endocannabinoid tone compared to systemic enzyme inhibition. For example, transporter inhibitors could potentially offer greater tissue specificity and a different pharmacological profile than FAAH inhibitors, possibly avoiding compensatory changes in other endocannabinoids like 2-AG. nih.gov This approach represents a new frontier for therapeutic development, moving beyond receptor and enzyme targets to the regulatory gates of cellular uptake.

Therapeutic StrategyMechanism of ActionPotential Advantages
FAAH Inhibition Blocks the primary enzyme (FAAH) that degrades anandamide, increasing its concentration and duration of action. frontiersin.orgnih.govEnhances natural endocannabinoid signaling; may have a lower risk of abuse compared to direct CB1 agonists. doi.orgnih.gov
MAGL Inhibition Blocks the primary enzyme (MAGL) that degrades 2-AG, increasing its concentration. doi.orgnih.govElevates levels of the most abundant endocannabinoid, 2-AG, which is a full agonist at both CB1 and CB2 receptors. mdpi.comdoi.org
Anandamide Transport Inhibition Blocks the putative transporter responsible for anandamide cellular uptake, preventing its access to intracellular FAAH for degradation.Could provide a highly specific means of increasing synaptic anandamide levels with potential for tissue-specific targeting.

Prospective Enhancements in Chemical Probe Design for Endocannabinoid System Exploration

Biotin anandamide serves as a foundational model for the next generation of chemical probes designed to explore the endocannabinoid system. Its success highlights the power of attaching a functional tag to an endogenous molecule to study its biological activity. Future research will likely focus on creating more sophisticated and multifunctional probes.

One promising direction is the development of "trifunctional" probes. These could incorporate:

The anandamide structure for biological targeting.

A biotin tag for affinity purification.

A photoactivatable group for covalent cross-linking to interacting proteins upon UV light exposure. nih.govacs.org

This photoaffinity labeling approach, which has been used to study other endocannabinoid system components, would be invaluable for definitively identifying the proteins that constitute the anandamide transport machinery. nih.govacs.org Once a probe is cross-linked to its binding partners, the biotin tag allows for the efficient isolation of these protein complexes using avidin-coated beads. The captured proteins can then be identified and characterized using advanced techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org

Furthermore, incorporating environmentally sensitive fluorophores into the probe design could allow for real-time imaging of anandamide transport and its localization within different cellular compartments with greater precision. These advanced chemical tools will be instrumental in dissecting the molecular components of the endocannabinoid system, identifying novel drug targets, and ultimately translating this fundamental knowledge into new therapeutic strategies.

Probe TypeComponentsApplication
Biotinylated Probe Anandamide + Biotin tagVisualization and quantification of cellular uptake and distribution. nih.gov
Photoaffinity Probe Ligand + Photoreactive group + Bioorthogonal handle (e.g., alkyne)Covalently labels interacting proteins upon UV activation for target identification. nih.govacs.org
Prospective Multifunctional Probe Anandamide + Biotin tag + Photoreactive group +/or FluorophoreAllows for photo-inducible cross-linking, affinity purification, and advanced imaging of transport dynamics.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting anandamide biosynthesis pathways in neuronal and macrophage systems?

  • Methods :

  • Use phospholipase C (PLC) and phospholipase D (NAPE-PLD) inhibitors to differentiate between pathways.
  • Quantify phosphoanandamide intermediates via liquid chromatography-mass spectrometry (LC-MS) in LPS-treated macrophages .
  • Validate pathway dominance using knockout models (e.g., PTPN22 phosphatase-deficient mice) to assess salvage pathways .
    • Key Finding : LPS upregulates the PLC/phosphatase pathway in macrophages while downregulating NAPE-PLD .

Q. How can researchers quantify anandamide-induced cell death in differentiated vs. non-differentiated cell models?

  • Methods :

  • Treat cells with 1.0–3.0 µM anandamide and measure viability via MTT assay.
  • Differentiate cell lines (e.g., SH-SY5Y) using retinoic acid and compare apoptosis via Annexin V/PI staining.
  • Analyze tau phosphorylation changes using Western blotting with phospho-specific antibodies .
    • Key Finding : Anandamide induces apoptosis only in non-differentiated cells (p<0.05, ANOVA) .

Q. What statistical approaches are suitable for analyzing anandamide’s dose-dependent behavioral effects?

  • Methods :

  • Use Proc Mixed (SAS) for repeated-measures ANOVA in attention-task assays.
  • Apply Tukey’s post hoc test to compare dose groups (e.g., 0.1–10 µM) during the first 10-minute window of observation .
    • Key Finding : Behavioral disruptions (e.g., hypomotility) are time- and dose-dependent .

Advanced Research Questions

Q. How to resolve contradictory data on anandamide’s antiproliferative effects across cancer cell lines?

  • Methods :

  • Compare cell cycle arrest mechanisms using flow cytometry (e.g., G2/M arrest in AGS gastric cancer cells vs. S-phase reduction in MCF-7 breast cancer cells) .
  • Perform RT2 Profiler PCR Arrays to identify differential gene expression (e.g., CHEK1, CDKN1A) post-anandamide treatment .
    • Key Contradiction : Anandamide inhibits gastric cancer proliferation via G2/M arrest but suppresses breast cancer via prolactin receptor downregulation .

Q. What computational strategies predict CYP4X1-anandamide binding dynamics absent crystallographic data?

  • Methods :

  • Generate homology models using SWISS-MODEL or MODELLER with CYP3A4/CYP2D6 templates.
  • Perform molecular docking (AutoDock Vina) to identify binding energies and key residues (e.g., Arg-117, His-318) .
    • Limitation : Predicted binding affinities require validation via mutagenesis or isothermal titration calorimetry (ITC) .

Q. How does epigenetic regulation via DNA methylation influence anandamide metabolism?

  • Methods :

  • Profile methylation at FAAH (fatty acid amide hydrolase) promoters using bisulfite sequencing in neuronal vs. immune cells.
  • Corrogate methylation status with LC-MS-measured anandamide levels in LPS-stimulated macrophages .
    • Hypothesis : Methylation may suppress NAPE-PLD expression, shifting synthesis toward the PLC/phosphatase pathway .

Q. Which cytochrome P450 isoforms are implicated in tissue-specific anandamide metabolism?

  • Methods :

  • Use isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) in microsomal assays from gastrointestinal/cardiovascular tissues.
  • Identify prostaglandin E2 ethanolamide metabolites via UPLC-QTOF in COX-2-overexpressing cell lines .
    • Future Direction : Characterize P450-derived metabolites in vivo using deuterated anandamide tracers .

Methodological Best Practices

  • Gene Expression Analysis : Normalize PCR array data to GAPDH/ACTB and apply Benjamini-Hochberg correction for false discovery rate .
  • Animal Models : For behavioral studies, limit anandamide administration to ≤10-minute intervals to capture acute effects .
  • Data Reporting : Adhere to MIAME standards for omics data and include raw blots in supplementary materials .

Key Contradictions & Open Questions

  • Biosynthesis Pathways : Is anandamide synthesis neuron-specific or regulated by redundant enzymatic routes?
  • Receptor Specificity : How do CB1-mediated effects (e.g., prolactin suppression) reconcile with vanilloid receptor interactions?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.